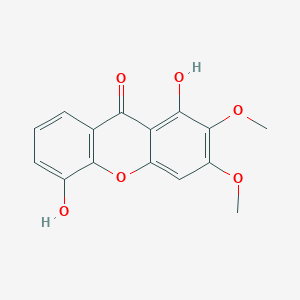
(4-Ethyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol is an organic compound belonging to the class of dioxolanes It is characterized by a dioxolane ring substituted with an ethyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol typically involves the reaction of ethyl-substituted dioxolane precursors with formaldehyde and a suitable reducing agent. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process may include steps such as distillation and crystallization to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or sulfonates are employed under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted dioxolane derivatives.
科学的研究の応用
(4-Ethyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and solvents.
作用機序
The mechanism of action of (4-Ethyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: Similar structure but lacks the ethyl group.
(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol: Similar structure with an ethanol group instead of methanol.
Uniqueness: (4-Ethyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to different applications and functionalities compared to its analogs.
特性
CAS番号 |
55117-22-1 |
|---|---|
分子式 |
C8H16O3 |
分子量 |
160.21 g/mol |
IUPAC名 |
(4-ethyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C8H16O3/c1-4-8(5-9)6-10-7(2,3)11-8/h9H,4-6H2,1-3H3 |
InChIキー |
PJSXQKSTNJBJSL-UHFFFAOYSA-N |
正規SMILES |
CCC1(COC(O1)(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14637687.png)
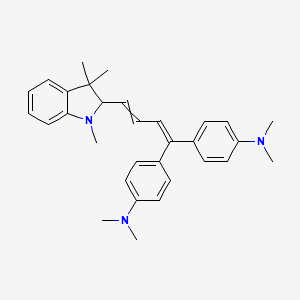
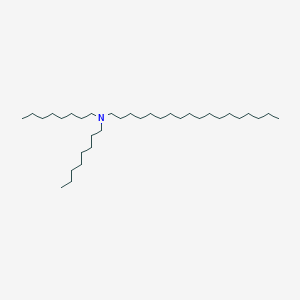
![1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine](/img/structure/B14637715.png)

![2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14637729.png)
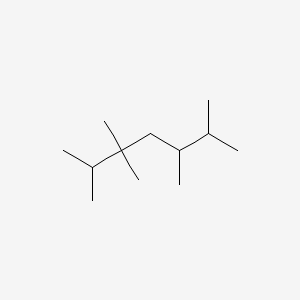
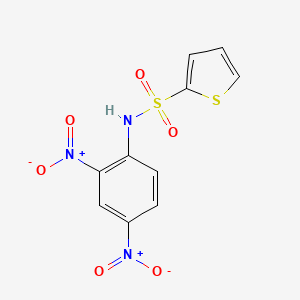

![4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide](/img/structure/B14637750.png)
![1-Propanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B14637751.png)
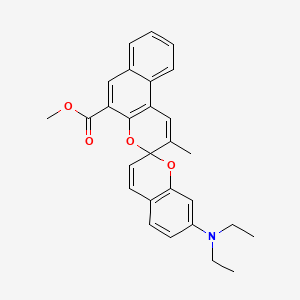
![2-[(12-Iodododecyl)oxy]oxane](/img/structure/B14637763.png)
